molecular formula C6H9NO3 B1368162 Crotonylglycine CAS No. 71428-89-2

Crotonylglycine

Katalognummer: B1368162
CAS-Nummer: 71428-89-2
Molekulargewicht: 143.14 g/mol
InChI-Schlüssel: WWJXRJJBIVSSNF-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crotonylglycine is an organic compound with the molecular formula C7H11NO3 It is a derivative of glycine, where the amino group is substituted with a crotonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Crotonylglycine can be synthesized through several methods. One common approach involves the reaction of glycine with crotonic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous or alcoholic medium. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Association with Fatty Acid β-Oxidation

Crotonylglycine is linked to altered fatty acid metabolism, particularly in Parkinson’s disease (PD):

  • Increased this compound levels in PD patients correlate with dysregulated β-oxidation pathways .

  • Crotonyl-CoA, the precursor to this compound, is a key intermediate in butyrate production in anaerobic bacteria .

Metabolite LogFC (PD vs. Controls) Adj. P Value Biological Role
This compound+0.502.14E-02Detoxification marker
Butyrate/isobutyrate+0.432.87E-02Microbial metabolite

Analytical Identification and Characterization

This compound has been identified in biological samples using advanced techniques:

  • NMR and Mass Spectrometry : Used to confirm its structure in sheep urine after transport-induced stress .

  • HPLC : Isolated from urine fractions, followed by structural validation via spiking with synthetic standards .

Molecular Properties :

  • IUPAC Name : 2-[[(E)-but-2-enoyl]amino]acetic acid .

  • Formula : C6_6H9_9NO3_3 .

  • Molecular Weight : 143.14 g/mol .

Pathophysiological Implications

Elevated this compound levels are associated with:

  • Mitochondrial Dysfunction : Impaired β-oxidation leads to crotonyl-CoA accumulation, driving glycine conjugation .

  • 3-MCC Deficiency : While distinct from 3-methylcrotonylglycinuria (caused by MCCC1/2 mutations), both conditions highlight the role of acyl glycines in metabolic disorders .

Wissenschaftliche Forschungsanwendungen

Crotonylglycine is a metabolite with emerging applications in the diagnosis and study of various metabolic disorders. Research has identified it as a significant biomarker in conditions ranging from Parkinson's disease to specific enzyme deficiencies .

This compound as a Diagnostic Marker

  • Parkinson's Disease: Comprehensive blood plasma metabolic profiling has identified this compound as significantly increased in patients with Parkinson's Disease compared to controls . This increase is associated with alterations in fatty acid β-oxidation pathways .
  • Inborn Errors of Ketone Body Metabolism: this compound has been suggested as a diagnostic marker for mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHMGS) deficiency . Elevated levels in urine may indicate this specific defect in ketone body metabolism .
  • 3-Methylcrotonyl-CoA Carboxylase Deficiency: While 3-methylthis compound is associated with this deficiency, it's important to note the variable phenotype of the condition, ranging from severe neurological issues to asymptomatic individuals .

Metabolic Pathways and Significance

  • Fatty Acid β-Oxidation: Crotonyl-CoA, a precursor to this compound, is an intermediate in fatty acid β-oxidation . An increase in this compound may reflect a response to pathological accumulation of crotonyl-CoA .
  • Butyrate Production: Crotonyl-CoA is also an intermediate for butyrate production in anaerobic bacteria . The shared increase in this compound and butyrate may indicate a common pathway alteration .
  • Glycine Conjugation: In mammals, glycine conjugation is a detoxification method to promote the excretion of carboxylic acids . The increase of this compound may, therefore, reflect the response to a pathological accumulation of crotonyl-CoA .

Clinical Significance and Case Studies

  • HMG-CoA Lyase Deficiency (HMGCLD): Biochemical findings in HMGCLD include acidosis, hypoglycemia, and hyperammonemia . this compound's role in this deficiency highlights its importance in understanding ketone body metabolism .
  • 3-Methylcrotonylglycinuria: This organic aciduria results from a deficiency of 3-methylcrotonyl-CoA carboxylase (3-MCC), leading to the accumulation of 3-methylcrotonyl-CoA metabolites, including 3-methylcrotonyl-glycine .

Phenolic-Enabled Nanotechnology

  • Biomedical Applications: Phenolic compounds are used in phenolic-enabled nanotechnology (PEN) for biomedical applications due to their unique physiochemical properties, accessibility, versatile reactivity, and relative biocompatibility .
  • Particle Engineering: PEN is used for particle engineering and the bottom-up synthesis of nanohybrid materials, enabling the synthesis of high-quality products with controllable size, shape, composition, surface chemistry, and function .
  • Diverse Applications: Phenolic compounds have numerous applications in biosensing, bioimaging, and disease treatment .

Data Tables

The following tables summarize key findings across different studies:

Table 1: Metabolites in De Novo PD vs. Controls (Adapted from )

MetaboliteSignificance
This compoundIncreased
ButyrateIncreased

Table 2: Biomarkers in a Patient with 3-Methylcrotonylglycinuria (Adapted from )

SpecimenAnalyteResultReference Interval
Dried Blood Spot (DBS)C5OH4.09 μmol/L< 0.4
SerumC5OH4.58 μmol/L< 0.13
Urine3-hydroxy-isovaleric acid70 mmol/mol crea0-1.3
Urine3-methylthis compound441 mmol/mol creaNot detectable

These tables illustrate the utility of this compound as a biomarker in different clinical contexts.

Wirkmechanismus

The mechanism of action of crotonylglycine involves its interaction with specific molecular targets and pathways. In the context of lysine crotonylation, this compound acts as a donor of the crotonyl group, which is transferred to lysine residues on proteins. This modification can alter protein function, stability, and interactions, thereby influencing various cellular processes such as gene expression and signal transduction.

Vergleich Mit ähnlichen Verbindungen

    3-Methylcrotonylglycine: Similar in structure but with a methyl group on the crotonyl moiety.

    Acetylglycine: Another derivative of glycine with an acetyl group instead of a crotonyl group.

    Butyrylglcine: Contains a butyryl group instead of a crotonyl group.

Uniqueness: this compound is unique due to the presence of the crotonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in studies of protein modifications and their effects on cellular functions.

Biologische Aktivität

Crotonylglycine is a short-chain acylglycine that has gained attention in metabolic studies due to its potential implications in various biological processes, particularly in the context of metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Metabolism

This compound is formed through the conjugation of crotonyl-CoA with glycine. This reaction typically occurs in the liver and is part of the body's detoxification processes, particularly in the metabolism of fatty acids. The presence of this compound can indicate alterations in fatty acid metabolism, as it is produced in response to the accumulation of crotonyl-CoA, an intermediate in the β-oxidation pathway.

1. Role in Metabolic Disorders

Research has shown that elevated levels of this compound are associated with various metabolic disorders, including diabetes and Parkinson's disease. For instance, a study highlighted significant alterations in metabolite profiles among patients with Parkinson's disease, where this compound was identified as one of the metabolites reflecting disrupted fatty acid metabolism .

2. Case Studies

  • Parkinson's Disease: In a cohort study analyzing blood plasma metabolomics, this compound levels were significantly increased in patients compared to healthy controls. This suggests its potential role as a biomarker for metabolic dysregulation associated with neurodegenerative diseases .
  • Diabetic Kidney Disease: Another study indicated that altered levels of acylglycines, including this compound, were observed in patients with diabetic kidney disease. These changes were linked to disturbances in amino acid and fatty acid metabolism, underscoring the compound's relevance in metabolic profiling .

Table 1: Metabolite Changes Associated with this compound

Study ContextSample TypeSignificant MetabolitesPathways Affected
Parkinson's DiseaseBlood PlasmaThis compound (↑), Butyrate (↑)Fatty Acid Oxidation
Diabetic Kidney DiseaseSerumThis compound (↑), Creatinine (↑)Amino Acid Metabolism
Road Transport Stress in SheepUrineThis compound (↑), Tiglylglycine (↑)Fatty Acid Metabolism

The biological activity of this compound is primarily linked to its role as a detoxification metabolite. It serves as a marker for disturbances in fatty acid metabolism and may play a protective role against toxic accumulations of acyl-CoA derivatives. The increase of this compound can reflect an adaptive response to metabolic stress or dysfunction.

Research Findings

Recent studies have utilized advanced metabolomics techniques to explore the biological significance of this compound:

  • Metabolomics Profiling: Comprehensive profiling has revealed that this compound levels correlate with specific metabolic pathways involved in energy production and detoxification processes. For instance, increased levels have been noted during periods of stress or disease states that affect mitochondrial function .
  • Identification in Clinical Samples: this compound has been identified as a significant metabolite in urine samples from various studies focusing on organic acidurias and metabolic disorders, indicating its potential utility as a diagnostic biomarker .

Eigenschaften

IUPAC Name

2-[[(E)-but-2-enoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-3-5(8)7-4-6(9)10/h2-3H,4H2,1H3,(H,7,8)(H,9,10)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJXRJJBIVSSNF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71428-89-2
Record name NSC117391
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crotonylglycine
Reactant of Route 2
Reactant of Route 2
Crotonylglycine
Reactant of Route 3
Reactant of Route 3
Crotonylglycine
Reactant of Route 4
Reactant of Route 4
Crotonylglycine
Reactant of Route 5
Reactant of Route 5
Crotonylglycine
Reactant of Route 6
Reactant of Route 6
Crotonylglycine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.